tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate
Description
Introduction and Chemical Identity
Historical Development and Discovery
The development of tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate emerged from the broader historical context of pyrrolidine chemistry and the advancement of protecting group strategies in organic synthesis. Pyrrolidine itself, also known as tetrahydropyrrole, has been recognized as a fundamental heterocyclic compound since the early development of organic chemistry. The compound was first documented in chemical databases in 2011, representing a relatively recent addition to the family of functionally substituted pyrrolidines.
The historical significance of this compound stems from the evolution of pyrrolidine derivatives in pharmaceutical research. The pyrrolidine ring system has been present in numerous natural alkaloids including nicotine and hygrine, and forms the structural basis for many synthetic drugs such as procyclidine and bepridil. The incorporation of the tert-butyloxycarbonyl protecting group represents a strategic advancement in synthetic methodology, allowing for selective protection and deprotection of amino functionalities during complex synthetic sequences.
The compound's development coincides with the increased recognition of pyrrolidine scaffolds in drug discovery programs. Research has demonstrated that pyrrolidine derivatives continue to be utilized as intermediates in drug research and development studies for molecules that could serve as new drug candidates. The specific combination of the isopropylamino substituent with the tert-butyl carbamate protection represents a thoughtful approach to creating versatile synthetic intermediates.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its embodiment of several key structural features that are highly valued in medicinal chemistry. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The compound demonstrates the strategic use of saturated heterocycles, which offer distinct advantages over their aromatic counterparts.
The pyrrolidine scaffold contributes significantly to the three-dimensional coverage of pharmacophore space due to its non-planarity and the phenomenon of pseudorotation. This structural characteristic allows for enhanced exploration of chemical space, making pyrrolidine derivatives particularly valuable in drug discovery efforts. The specific substitution pattern in this compound exemplifies how strategic functionalization can enhance the synthetic utility of the basic pyrrolidine framework.
Research has established that compounds bearing pyrrolidine scaffolds demonstrate diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant properties. The incorporation of the isopropylamino group at the 3-position introduces additional stereochemical complexity and potential for selective molecular interactions. The presence of the tert-butyl carbamate protecting group further enhances the compound's utility in synthetic applications where selective deprotection strategies are required.
The compound also reflects the importance of stereochemistry in heterocyclic chemistry. The pyrrolidine ring can exist in different conformations, and the substitution pattern significantly influences the overall molecular geometry. This stereochemical diversity is crucial for achieving selectivity in biological systems and represents a key advantage of saturated heterocycles over planar aromatic systems.
Nomenclature and Identifiers
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that accurately describe its structural features. The official IUPAC name is tert-butyl 3-(propan-2-ylamino)pyrrolidine-1-carboxylate. This nomenclature clearly identifies several key structural components of the molecule.
The name begins with "tert-butyl," indicating the presence of a tertiary butyl group attached through an ester linkage. The core structure is identified as "pyrrolidine-1-carboxylate," which specifies that the carboxylate functionality is attached to the nitrogen atom at position 1 of the pyrrolidine ring. The substituent "3-(propan-2-ylamino)" indicates that at position 3 of the pyrrolidine ring, there is an amino group that is further substituted with a propan-2-yl group, commonly known as an isopropyl group.
This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates clear communication among researchers. The IUPAC nomenclature also reflects the stereochemical implications of the structure, as both enantiomers of the compound are known and documented with appropriate stereochemical descriptors when necessary.
Alternative Names and Synonyms
The compound is known by several alternative names and synonyms that reflect different naming conventions and historical usage patterns. Common synonyms include 1-BOC-3-ISOPROPYLAMINO-PYRROLIDINE and 3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester. These alternative names often reflect practical usage in synthetic chemistry laboratories and commercial chemical suppliers.
The designation "1-BOC-3-ISOPROPYLAMINO-PYRROLIDINE" uses the common abbreviation BOC for the tert-butyloxycarbonyl protecting group, though this abbreviation is avoided in formal nomenclature. The descriptor "3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester" provides a more descriptive approach that clearly identifies the functional groups and their positions.
Additional synonyms found in chemical databases include variations such as "this compound" and "this compound". These variations primarily differ in capitalization and formatting conventions used by different chemical suppliers and databases. The consistency of the core structural description across all these names ensures reliable identification regardless of the specific naming convention employed.
Registry Numbers and Chemical Identifiers
The compound is registered under the Chemical Abstracts Service number 1289385-05-2. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide. The CAS number provides unambiguous identification that transcends language barriers and naming convention differences.
The compound is also assigned specific identifiers in various chemical databases and registration systems. The PubChem Compound Identifier is 53346642, which links to comprehensive chemical and biological information maintained by the National Center for Biotechnology Information. The Molecular Design Limited Foundation number is MFCD09953083, which is used by chemical suppliers and inventory management systems.
Additional identifiers include the InChI key JRECQALUKGSSFA-UHFFFAOYSA-N, which provides a unique text identifier derived from the molecular structure. This identifier is particularly useful for computational chemistry applications and database searches. The SMILES notation CC(C)NC1CCN(C1)C(=O)OC(C)(C)C provides a linear text representation of the molecular structure that can be easily processed by chemical software systems.
The DSSTox Substance ID DTXSID301134055 indicates registration in the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database. These multiple identifier systems ensure comprehensive tracking and referencing of the compound across different scientific and regulatory contexts.
Molecular Formula and Structural Characteristics
The molecular formula C₁₂H₂₄N₂O₂ accurately represents the atomic composition of this compound. This formula indicates the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated as 228.33 grams per mole, providing essential information for stoichiometric calculations and analytical applications.
The structural characteristics of the compound reflect several important chemical features that influence its properties and reactivity. The pyrrolidine ring serves as the central structural motif, providing a five-membered saturated nitrogen heterocycle with significant conformational flexibility. The ring adopts a non-planar conformation that undergoes pseudorotation, contributing to the three-dimensional diversity of the molecule.
Table 1: Computed Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 228.33 g/mol | PubChem 2.2 |
| XLogP3-AA | 1.7 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
| Exact Mass | 228.183778013 Da | PubChem 2.2 |
The isopropylamino substituent at position 3 of the pyrrolidine ring introduces additional structural complexity and potential for hydrogen bonding interactions. This secondary amine functionality serves as both a hydrogen bond donor and acceptor, influencing the compound's solubility and interaction properties. The branched isopropyl group provides steric bulk that can influence conformational preferences and molecular recognition events.
The tert-butyl carbamate group attached to the pyrrolidine nitrogen represents a crucial protecting group functionality commonly employed in synthetic chemistry. This group consists of a tert-butyl ester of carbamic acid, providing stability under basic conditions while remaining susceptible to acidic deprotection conditions. The tert-butyl group contributes significant steric bulk and hydrophobic character to the molecule.
The overall molecular architecture demonstrates careful consideration of synthetic utility and structural diversity. The compound possesses four rotatable bonds, indicating considerable conformational flexibility that can be advantageous in molecular recognition processes. The calculated lipophilicity value (XLogP3-AA = 1.7) suggests moderate hydrophobic character, which is often desirable for biological applications and membrane permeability.
Table 2: Structural Identifiers and Descriptors
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C12H24N2O2/c1-9(2)13-10-6-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |
| InChI Key | JRECQALUKGSSFA-UHFFFAOYSA-N |
| SMILES | CC(C)NC1CCN(C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)NC1CCN(C1)C(=O)OC(C)(C)C |
The stereochemical aspects of the compound are particularly noteworthy, as the molecule contains a stereogenic center at the 3-position of the pyrrolidine ring where the isopropylamino group is attached. Both enantiomers of the compound are known and documented, with the (R)-enantiomer being specifically referenced under CAS number 849107-00-2. This stereochemical diversity provides opportunities for developing enantioselective synthetic methods and exploring differential biological activities of the individual enantiomers.
Properties
IUPAC Name |
tert-butyl 3-(propan-2-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)13-10-6-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECQALUKGSSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134055 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(1-methylethyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-05-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(1-methylethyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(1-methylethyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Parameters:
-
Catalyst : Platinum oxide (60 mg per 600 mg substrate)
-
Solvent : Methanol (4 mL per 600 mg substrate)
-
Reaction Time : 18 hours
Stereochemical Considerations
The stereochemistry of the final product is influenced by the chiral center at the 3-position of the pyrrolidine ring. The starting material in the hydrogenation method, (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate, retains its configuration during reduction, producing the (R)-enantiomer of the target compound. PubChem data indicate one undefined stereocenter in the compound, suggesting that racemic or diastereomeric mixtures may form if the starting imine lacks enantiopurity.
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| Catalytic Hydrogenation | PtO₂, MeOH, H₂ | 18 | 53 | Retention of (R)-configuration |
| Hydroboration-Amidation | N/A | 18 | N/A | Not reported |
Industrial-Scale Production
Industrial synthesis likely employs continuous-flow reactors to maximize throughput and purity. Automated systems would ensure precise control over hydrogen pressure and catalyst loading, critical for reproducibility. Large-scale batches may also incorporate in-line purification techniques, such as chromatography or crystallization, to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is used as a building block in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Linkers: The target compound’s direct 3-(isopropylamino) group contrasts with analogs like tert-butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate, which features a methylene spacer. This spacer increases steric hindrance and may alter metabolic stability . Pyrazine- or phenyl-substituted analogs (e.g., tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate) exhibit enhanced π-system interactions, favoring binding to aromatic residues in enzymes .
Enantiomers like (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate are utilized in asymmetric synthesis, highlighting the role of chirality in pharmacological activity .
Functional Group Diversity :
- Mercapto (‑SH) derivatives (e.g., tert-butyl 3-mercaptopyrrolidine-1-carboxylate ) enable disulfide bond formation, useful in prodrug design .
- Hydroxy-substituted analogs (e.g., tert-butyl 4-hydroxy-2-(3-(4-octylphenyl)-3-oxopropyl)pyrrolidine-1-carboxylate ) improve solubility through hydrogen bonding .
Key Findings:
- Lipophilicity : Phenyl- and octylphenyl-substituted analogs (e.g., tert-butyl 4-hydroxy-2-(3-(4-octylphenyl)pyrrolidine-1-carboxylate ) exhibit increased logP values, enhancing blood-brain barrier penetration .
- Toxicity: Compounds with free amino groups (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) often require protective handling due to reactivity, while methylene-linked isopropylamino derivatives carry oral toxicity risks .
Biological Activity
tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and an isopropylamino substituent, contribute to its biological activity, making it a candidate for drug development and therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanism of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 228.34 g/mol. The presence of the pyrrolidine ring and the carboxylate group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.34 g/mol |
| Structure | Pyrrolidine derivative |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The isopropylamino group allows for hydrogen bonding and hydrophobic interactions, which can modulate the activity of key biological targets.
- Receptor Binding : Preliminary studies indicate that this compound may exhibit binding affinity towards neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions fully.
Therapeutic Potential
Research has indicated several promising therapeutic applications for this compound:
- Antidepressant Activity : Due to its potential interaction with neurotransmitter systems, it may exhibit antidepressant-like effects.
- Anticancer Properties : Some studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation by interfering with cell signaling pathways.
- Neurological Disorders : Its ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions such as anxiety and depression.
Case Studies and Research Findings
A review of recent literature highlights the compound's biological activity:
- In Vitro Studies : In vitro assays have shown that this compound can inhibit certain enzyme activities, suggesting a role in metabolic regulation. For example, studies on related compounds have demonstrated significant inhibition of enzymes involved in cortisol metabolism, which could relate to stress response modulation .
- Binding Affinity Studies : Computational modeling has indicated that the compound may have favorable binding interactions with specific receptor sites, which could be further validated through experimental binding assays.
- Comparative Analysis : When compared to other similar compounds, the unique isopropylamino substitution in this compound enhances its specificity and potency towards certain biological targets.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Substitution : React a pyrrolidine precursor (e.g., tert-butyl 3-bromopyrrolidine-1-carboxylate) with isopropylamine in the presence of a base like triethylamine or KCO in anhydrous THF or dichloromethane (DCM) at 0–20°C .
- Reduction : Reduce a nitrile or imine intermediate using LiAlH in anhydrous ether .
Key parameters include temperature control (e.g., ice-cooling for exothermic steps) and inert atmosphere (N) to prevent side reactions.
Q. How can researchers characterize the compound’s purity and structure?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm) and pyrrolidine backbone. Compare with PubChem’s canonical SMILES (
CC1(CCN(C1)C(=O)OC(C)(C)C)CN) . - Mass Spectrometry : ESI-MS to verify molecular weight (e.g., calculated 242.3 g/mol).
- HPLC : Purity assessment (≥95%) using a C18 column and UV detection at 254 nm .
Q. What safety precautions are critical during synthesis and handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders .
- Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N) to prevent hygroscopic degradation .
- Emergency Measures : Equip labs with eyewash stations and ensure immediate access to SDS documentation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Optimization : Compare DMAP vs. DBU for nucleophilic substitutions; DMAP in DCM at 20°C achieved 85% yield in analogous reactions .
- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps .
Q. How should researchers address contradictions in reported synthetic methods?
- Methodological Answer :
- Reproducibility Trials : Replicate conflicting protocols (e.g., varying solvents, bases) while controlling humidity and oxygen levels.
- Data Cross-Validation : Compare yields and byproducts using GC-MS or F NMR (if fluorinated analogs exist) .
- Computational Modeling : Apply DFT calculations to predict reaction pathways and identify thermodynamically favorable conditions .
Q. What computational tools are effective for retrosynthetic planning of this compound?
- Methodological Answer :
- AI-Driven Platforms : Use ICReDD’s quantum-chemical reaction path search to identify feasible precursors (e.g., tert-butyl pyrrolidine carboxylates) .
- Database Mining : Leverage Reaxys or SciFinder to filter reactions by similar substrates (e.g., tert-butyl-protected amines) and refine using similarity scores >0.8 .
Q. How can mechanistic studies elucidate the compound’s role in drug discovery?
- Methodological Answer :
- Isotopic Labeling : Synthesize N-labeled analogs to track metabolic pathways via LC-MS.
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Molecular Dynamics : Simulate binding interactions with receptors (e.g., GPCRs) using AMBER or GROMACS .
Q. What purification strategies resolve challenges with polar byproducts?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 → 3:1) to separate amines from carboxylates .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) based on solubility data (LogS ≈ -2.5 predicted) .
- Centrifugal Partition Chromatography : Employ for large-scale separations with minimal solvent waste .
Q. How to mitigate solubility issues in biological assays?
- Methodological Answer :
Q. What advanced techniques assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
